3-{[(Tert-butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and other chemical reactions where protection of the amine group is necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group with a Boc group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with other amino acids yield peptides.
Oxidized or Reduced Products: Depending on the reagents used, the phenylpropyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amine from unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar structure with a benzyl group instead of a phenylpropyl group.
3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: Contains an isopropylphenyl group instead of a phenylpropyl group.
(2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid: Features additional Boc-protected amine groups.
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific combination of a Boc-protected amine and a phenylpropyl group. This structure provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-phenylpropyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18(13-11-15(19)20)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCNXPTKFBBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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